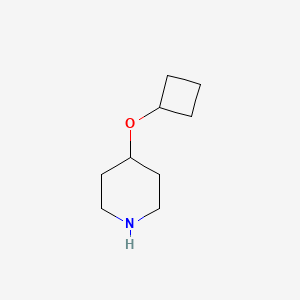

4-Cyclobutoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUKMOFCAFBPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 4-Cyclobutoxypiperidine from 4-Hydroxypiperidine

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its frequent appearance in a vast array of approved pharmaceutical agents.[1] Its three-dimensional geometry and ability to engage in key hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Specifically, ether derivatives at the 4-position, such as this compound, are of significant interest. The cyclobutyl moiety introduces conformational rigidity and lipophilicity, which can enhance binding affinity, metabolic stability, and cell permeability.[2][3]

This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of a robust and field-proven synthetic strategy for the preparation of this compound from commercially available 4-hydroxypiperidine. The narrative emphasizes the causality behind experimental choices, providing not just a procedure, but a strategic framework for synthesis.

Core Synthetic Rationale: A Three-Stage Protective Group Strategy

The direct alkylation of 4-hydroxypiperidine with a cyclobutyl halide is synthetically unviable. The secondary amine of the piperidine ring is a potent nucleophile that would compete with the hydroxyl group, leading to a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

Therefore, a disciplined, three-stage approach centered on the use of a protecting group for the piperidine nitrogen is the most logical and efficient pathway. This strategy ensures chemoselectivity, simplifies purification, and consistently delivers high yields of the desired product.

The overall workflow is as follows:

-

Protection: The piperidine nitrogen is temporarily masked with a suitable protecting group, rendering it non-nucleophilic.

-

Etherification: The ether linkage is formed at the 4-hydroxyl position via a nucleophilic substitution reaction.

-

Deprotection: The protecting group is selectively removed to yield the final target molecule, this compound.

Caption: High-level overview of the three-stage synthesis.

Stage 1: N-Protection of 4-Hydroxypiperidine

Expertise & Causality: The Choice of the Boc Protecting Group

The selection of a protecting group is critical. The ideal group must be stable to the strongly basic and nucleophilic conditions of the subsequent etherification step, yet be removable under conditions that do not compromise the newly formed ether bond. The tert-butoxycarbonyl (Boc) group is the preeminent choice for this transformation.[4][5]

Key Advantages of the Boc Group:

-

Base Stability: The Boc group is exceptionally stable to strong bases like sodium hydride (NaH) and sodium hydroxide (NaOH), which are commonly used in Williamson ether synthesis.[4]

-

Acid Lability: It is readily and cleanly cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which do not affect the cyclobutoxy ether linkage.[6][7][8]

-

Reduced Nucleophilicity: Upon formation of the N-Boc carbamate, the lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group, drastically reducing the nitrogen's nucleophilicity and basicity.[4]

-

Improved Handling: The resulting N-Boc-4-hydroxypiperidine is typically a crystalline solid with improved solubility in organic solvents, simplifying handling and purification.[9][10]

Reaction Mechanism: N-Acyl Substitution

The protection reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of 4-hydroxypiperidine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), forming a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion. A base in the reaction mixture neutralizes the protonated piperidine nitrogen.[4][7]

Caption: Mechanism of Boc protection of the piperidine nitrogen.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

This protocol is adapted from established procedures for Boc protection of amines.[10][11]

-

Reaction Setup: To a round-bottom flask, add 4-hydroxypiperidine (1.0 equiv.). Dissolve it in a biphasic solvent system of dichloromethane (DCM) and a 1M aqueous solution of sodium bicarbonate (NaHCO₃).

-

Reagent Addition: Cool the stirring mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) portion-wise or as a solution in DCM.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white solid of sufficient purity for the next step.[10]

Stage 2: Etherification via Williamson Ether Synthesis

Expertise & Causality: Driving the Sₙ2 Reaction

The Williamson ether synthesis is a classic and highly reliable method for forming ether linkages.[12][13] It is an Sₙ2 reaction involving a nucleophilic attack by an alkoxide on a primary or secondary alkyl halide (or sulfonate).[14][15]

Critical Experimental Choices:

-

Alkoxide Formation: The hydroxyl group of N-Boc-4-hydroxypiperidine is not sufficiently nucleophilic to displace a halide from cyclobutane. It must first be deprotonated to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium forward by evolving hydrogen gas.[15][16]

-

Electrophile: Cyclobutyl bromide or cyclobutyl tosylate are suitable electrophiles. Tosylates are often more reactive than bromides but require an additional preparation step from cyclobutanol.

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is essential.[16] These solvents solvate the sodium cation but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive for the Sₙ2 displacement.[14]

Caption: Reaction pathway for the Williamson ether synthesis.

Experimental Protocol: Synthesis of N-Boc-4-cyclobutoxypiperidine

This protocol outlines a standard procedure for the Williamson ether synthesis.[16]

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous THF.

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Ether Formation: Add cyclobutyl bromide (1.1-1.5 equiv.) to the solution of the alkoxide. Heat the reaction mixture to reflux (or ~50-70 °C) and monitor its progress by TLC or LC-MS. The reaction typically takes 4-12 hours.

-

Work-up: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography to yield pure N-Boc-4-cyclobutoxypiperidine.

Insight: Phase-Transfer Catalysis (PTC) for Scalability For larger-scale syntheses, a phase-transfer catalysis (PTC) approach can be advantageous.[17] This method avoids the use of hazardous NaH and anhydrous solvents. The reaction can be run in a biphasic system (e.g., toluene and 50% aqueous NaOH) with a catalytic amount of a phase-transfer agent like tetrabutylammonium bromide (TBAB).[16][18] The PTC shuttles the alkoxide from the aqueous phase to the organic phase to react with the alkyl halide.[17]

Stage 3: N-Deprotection to Yield this compound

Expertise & Causality: Acid-Mediated Cleavage

The final step is the removal of the Boc group to unmask the piperidine nitrogen. This is reliably achieved under acidic conditions.[6][8]

Mechanism of Deprotection: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid. This weakens the C-O bond of the tert-butyl group, which then cleaves to form the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is protonated in the acidic medium to form the corresponding salt.[7][8]

Caption: Acid-catalyzed removal of the Boc protecting group.

Experimental Protocol: Synthesis of this compound

This protocol describes a common method using trifluoroacetic acid.[6]

-

Reaction Setup: Dissolve N-Boc-4-cyclobutoxypiperidine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Remove the DCM and excess TFA under reduced pressure. Dissolve the residue in water and basify the aqueous solution to a pH > 10 by the careful addition of a base such as 2M NaOH or saturated NaHCO₃.

-

Purification: Extract the aqueous layer multiple times with DCM or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to give the final product, this compound. The product may be further purified by distillation or converted to a hydrochloride salt for improved stability and handling.

Data Presentation: Summary of Synthetic Stages

| Stage | Reaction | Key Reagents | Solvent(s) | Typical Yield | Key Considerations |

| 1 | Boc Protection | 4-Hydroxypiperidine, (Boc)₂O, NaHCO₃ | DCM / Water | >95% | Ensure vigorous stirring for biphasic reaction.[10][11] |

| 2 | Williamson Ether Synthesis | N-Boc-4-hydroxypiperidine, NaH, Cyclobutyl Bromide | Anhydrous THF or DMF | 70-90% | Requires strictly anhydrous conditions and an inert atmosphere.[16] |

| 3 | Boc Deprotection | N-Boc-4-cyclobutoxypiperidine, TFA | DCM | >95% | Exothermic reaction; add acid slowly at 0 °C. Ensure complete neutralization during work-up to isolate the free base.[6] |

Conclusion

The synthesis of this compound from 4-hydroxypiperidine is most effectively accomplished through a strategic three-stage sequence involving N-Boc protection, Williamson ether synthesis, and subsequent acid-catalyzed deprotection. This methodology is robust, high-yielding, and avoids the chemoselectivity issues inherent in direct alkylation. Each step is governed by well-understood chemical principles, from the nucleophilicity modulation by the Boc group to the Sₙ2 mechanics of the ether formation. By understanding the causality behind each experimental choice, researchers can confidently and efficiently produce this valuable building block, enabling the advancement of drug discovery programs that leverage the unique structural and physicochemical attributes of the this compound scaffold.

References

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.

- Chem-Impex. Boc-(4-hydroxy)piperidine.

- Fiveable. Piperidine Definition - Organic Chemistry II Key Term.

- ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2.

- Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection.

- BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.

- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Master Organic Chemistry. Amine Protection and Deprotection.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Chemistry Steps. The Williamson Ether Synthesis.

- ChemistryViews. (2025).

- Jetir.Org.

- Taylor & Francis. Williamson ether synthesis – Knowledge and References.

- Semantic Scholar. (1975).

- ChemicalBook. N-BOC-4-Hydroxypiperidine synthesis.

- The Open Medicinal Chemistry Journal. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Scalable and Flexible Synthesis of Spirotetrahydroquinoline Derivatives - ChemistryViews [chemistryviews.org]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 11. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. jetir.org [jetir.org]

- 18. semanticscholar.org [semanticscholar.org]

The Strategic Role of 4-Cyclobutoxypiperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs offer a three-dimensional architecture that can enhance metabolic stability, modulate physicochemical properties, and provide precise vectors for interacting with biological targets. Among these, the piperidine ring is a privileged scaffold, present in a multitude of approved therapeutics. This guide focuses on a specific and increasingly relevant derivative: 4-Cyclobutoxypiperidine. The fusion of the conformationally constrained cyclobutane ring with the versatile piperidine core presents a unique combination of properties that medicinal chemists are beginning to leverage in the pursuit of novel therapeutics. This document serves as an in-depth technical exploration of this compound, from its fundamental chemical properties and structure to its synthesis and potential applications in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a medicinal chemistry campaign. While extensive experimental data for this compound is not widely published, we can compile its known identifiers and predict key parameters based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₇NO | C₉H₁₈ClNO | |

| Molecular Weight | 155.24 g/mol | 191.70 g/mol | |

| CAS Number | 1174044-16-6 | 1341037-74-8 | |

| Predicted logP | 1.1 | - | |

| Predicted pKa | ~10.5 (for the piperidinium ion) | - | ChemAxon Prediction |

| Predicted Boiling Point | ~200-220 °C | - | ACD/Labs Percepta Prediction |

| Predicted Solubility | Moderately soluble in water, soluble in organic solvents | Soluble in water | Structure-based prediction |

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

The predicted logP suggests that this compound possesses a favorable balance of lipophilicity and hydrophilicity, a critical parameter for oral bioavailability. The basicity of the piperidine nitrogen (predicted pKa ~10.5) allows for the formation of hydrochloride salts, which typically exhibit enhanced aqueous solubility and crystallinity, properties that are highly desirable for active pharmaceutical ingredient (API) formulation.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is a key determinant of its utility as a scaffold. The piperidine ring is well-known to adopt a low-energy chair conformation to minimize steric and torsional strain. The substituent at the 4-position can exist in either an axial or equatorial orientation.

For the 4-cyclobutoxy group, the equatorial position is strongly favored. This preference minimizes 1,3-diaxial interactions with the axial hydrogens at the 2- and 6-positions of the piperidine ring, which would be present if the bulky cyclobutoxy group were in the axial position. The cyclobutane ring itself is not planar and exists in a puckered conformation, which can further influence the overall shape of the molecule.

The interplay between the piperidine chair and the puckered cyclobutane ring creates a defined three-dimensional shape that can be exploited to orient other pharmacophoric elements in a precise manner for optimal interaction with a biological target.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with an alkyl halide. In this case, the alkoxide is generated from a protected 4-hydroxypiperidine, which then displaces a suitable leaving group on a cyclobutyl derivative.

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol describes a two-step synthesis starting from the commercially available N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) protecting group is employed to prevent N-alkylation of the piperidine nitrogen during the ether formation step.

Step 1: Synthesis of N-Boc-4-cyclobutoxypiperidine

-

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Cyclobutyl bromide (or tosylate) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add cyclobutyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-cyclobutoxypiperidine.

-

Step 2: Deprotection to yield this compound

-

Materials:

-

N-Boc-4-cyclobutoxypiperidine (1.0 eq)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Dissolve N-Boc-4-cyclobutoxypiperidine in DCM.

-

Add an excess of TFA or a solution of HCl.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound. If the hydrochloride salt is desired, the crude amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent, followed by filtration of the precipitated salt.

-

4-Cyclobutoxypiperidine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 4-Cyclobutoxypiperidine in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design and selection of molecular building blocks are critical determinants of success. Among the vast arsenal of scaffolds available to medicinal chemists, this compound has emerged as a strategic asset, offering a unique combination of physicochemical properties that address key challenges in the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its fundamental characteristics to its synthesis and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The piperidine moiety is a ubiquitous scaffold in a multitude of approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. When combined with a cyclobutoxy group at the 4-position, the resulting molecule, this compound, gains a three-dimensional character that can facilitate advantageous interactions within the binding pockets of biological targets. The cyclobutane ring, in particular, is increasingly recognized for its role in improving metabolic stability and providing a conformationally constrained hydrophobic element.

This guide will delve into the core attributes of this compound, providing a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and a discussion of its applications as a versatile building block in the design of next-generation therapeutics.

Core Properties of this compound and its Hydrochloride Salt

A clear understanding of the fundamental physicochemical properties of a building block is paramount for its effective utilization in a research and development setting. The following table summarizes the key identifiers and molecular characteristics of this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 1174044-16-6[1] | 1341037-74-8[2] |

| Molecular Formula | C₉H₁₇NO | C₉H₁₈ClNO[2] |

| Molecular Weight | 155.24 g/mol [1] | 191.70 g/mol [2] |

| Appearance | Not specified | Solid[2] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available starting material, N-Boc-4-hydroxypiperidine. This protocol is designed to be a self-validating system, with each step employing robust and well-documented chemical transformations.

Step 1: Synthesis of N-Boc-4-cyclobutoxypiperidine via Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[3][4][5][6] In this step, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a cyclobutyl electrophile.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Materials:

-

N-Boc-4-hydroxypiperidine

-

Cyclobutyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add cyclobutyl bromide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-cyclobutoxypiperidine.

-

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the hydroxyl group to form the reactive alkoxide.

-

Anhydrous conditions are essential to prevent quenching of the highly reactive sodium hydride and the resulting alkoxide.

-

Aprotic solvents like THF or DMF are chosen because they do not interfere with the nucleophilic substitution reaction and can effectively solvate the reactants.

Step 2: Boc Deprotection to Yield this compound

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Materials:

-

N-Boc-4-cyclobutoxypiperidine

-

Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or diethyl ether)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Dissolve N-Boc-4-cyclobutoxypiperidine (1.0 equivalent) in DCM.

-

Add an excess of TFA (typically 5-10 equivalents) or a saturated solution of HCl in an appropriate solvent.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. For the hydrochloride salt, the reaction mixture after deprotection with HCl can be concentrated directly.

-

Causality Behind Experimental Choices:

-

Strong acids like TFA or HCl are effective at cleaving the acid-labile Boc protecting group.

-

The choice of solvent depends on the acid used; DCM is a common choice for TFA-mediated deprotections.

Applications in Drug Discovery: A Versatile Building Block

The unique structural features of this compound make it a valuable building block in the design of various therapeutic agents. The piperidine ring can serve as a central scaffold or a peripheral functional group to modulate the pharmacological properties of a lead compound.

Diagram of the Role of this compound in Drug Design:

Caption: The role of this compound in drug design.

Conclusion

This compound stands as a valuable and versatile building block for contemporary drug discovery. Its synthesis from readily available starting materials via a robust and scalable protocol makes it an attractive component for library synthesis and lead optimization campaigns. The unique combination of a piperidine scaffold and a cyclobutoxy moiety offers a compelling set of physicochemical properties that can be leveraged to address common challenges in drug development, including metabolic instability and poor solubility. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Cyclobutoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers in drug discovery and development, rapid and accurate structural elucidation is paramount. In this context, the use of predictive NMR software has become a vital tool, offering a reliable preliminary analysis of a molecule's spectral characteristics before or in conjunction with experimental data acquisition.[1][2] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 4-cyclobutoxypiperidine, a molecule of interest in medicinal chemistry due to its piperidine and cyclobutoxy moieties, which are common scaffolds in pharmaceutical agents.

This document, authored from the perspective of a Senior Application Scientist, will delve into the predicted spectral data, offering a detailed interpretation grounded in fundamental principles of NMR spectroscopy. Furthermore, it will outline a workflow for the experimental validation of these predictions, ensuring a self-validating system of analysis.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR spectra for this compound were generated using NMRDB.org, a widely utilized online platform for NMR prediction.[3] The data presented below is for the compound in a standard deuterated solvent, typically CDCl₃, which is a common choice for routine NMR analysis of organic molecules.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of this compound have been systematically numbered as illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-N1 | ~1.5 - 2.5 | br s | 1H |

| H-C2, H-C6 (axial) | ~2.5 - 2.7 | m | 2H |

| H-C2, H-C6 (equatorial) | ~3.0 - 3.2 | m | 2H |

| H-C3, H-C5 (axial) | ~1.4 - 1.6 | m | 2H |

| H-C3, H-C5 (equatorial) | ~1.8 - 2.0 | m | 2H |

| H-C4 | ~3.8 - 4.0 | m | 1H |

| H-C8 | ~4.2 - 4.4 | p | 1H |

| H-C9, H-C10 | ~2.2 - 2.4 | m | 2H |

| H-C9', H-C10' | ~1.9 - 2.1 | m | 2H |

| H-C11 | ~1.6 - 1.8 | m | 2H |

Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| C2, C6 | ~45 - 50 |

| C3, C5 | ~30 - 35 |

| C4 | ~70 - 75 |

| C8 | ~75 - 80 |

| C9, C10 | ~30 - 35 |

| C11 | ~15 - 20 |

In-Depth Spectral Interpretation

The predicted chemical shifts and multiplicities are a direct reflection of the electronic environment of each nucleus within the this compound molecule.

¹H NMR Spectrum Analysis

-

Piperidine Ring Protons:

-

H-C2 and H-C6: These protons are adjacent to the nitrogen atom, which is an electron-withdrawing group. This deshielding effect results in their downfield shift.[4] The axial and equatorial protons on these carbons are diastereotopic and are expected to have different chemical shifts and coupling patterns, leading to complex multiplets.

-

H-C3 and H-C5: These protons are further from the nitrogen and are therefore found at a more upfield position compared to H-C2 and H-C6. Again, the axial and equatorial protons will be distinct, contributing to the multiplet signals.

-

H-C4: This proton is attached to the carbon bearing the cyclobutoxy group. The electronegative oxygen atom causes a significant downfield shift, placing this proton in the 3.8 - 4.0 ppm range. Its multiplicity will be complex due to coupling with the adjacent protons on C3 and C5.

-

H-N1: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

-

Cyclobutoxy Group Protons:

-

H-C8: This proton is directly attached to the carbon bonded to the oxygen atom, resulting in a downfield shift to the 4.2 - 4.4 ppm region. It is expected to appear as a pentet due to coupling with the four neighboring protons on C9 and C10.

-

H-C9, H-C10, and H-C11: The protons on the cyclobutane ring will exhibit complex multiplets in the upfield region of the spectrum, typical for aliphatic protons. The puckered nature of the cyclobutane ring can lead to non-equivalent protons and complex spin-spin coupling patterns.

-

¹³C NMR Spectrum Analysis

-

Piperidine Ring Carbons:

-

C2 and C6: These carbons are directly attached to the nitrogen, causing a downfield shift to the 45 - 50 ppm range.

-

C3 and C5: These carbons are in a typical aliphatic environment and are predicted to resonate in the 30 - 35 ppm region.

-

C4: The carbon atom bonded to the electronegative oxygen of the cyclobutoxy group is significantly deshielded, resulting in a predicted chemical shift in the 70 - 75 ppm range.

-

-

Cyclobutoxy Group Carbons:

-

C8: This carbon is also bonded to the oxygen atom and is therefore shifted downfield to the 75 - 80 ppm range.

-

C9 and C10: These methylene carbons of the cyclobutane ring are predicted to appear in the 30 - 35 ppm range.

-

C11: The remaining methylene carbon of the cyclobutane ring is expected at a more upfield position, around 15 - 20 ppm.

-

Experimental Validation Workflow

While NMR prediction provides a powerful starting point, experimental verification is crucial for unambiguous structure confirmation. The following protocol outlines a standard workflow for acquiring and validating the NMR data for this compound.

Caption: A streamlined workflow for the experimental validation of predicted NMR data.

Conclusion

The predicted ¹H and ¹³C NMR data for this compound provide a detailed and informative preliminary analysis of its spectral characteristics. The interpretation of this data, based on established principles of chemical shifts and coupling constants, offers a solid foundation for the structural elucidation of this molecule. The outlined experimental workflow provides a clear path for the validation of these predictions, ensuring a high degree of confidence in the final structural assignment. This integrated approach of prediction and experimental verification is a cornerstone of efficient and accurate chemical research in the pharmaceutical sciences.

References

-

ACD/Labs. NMR Prediction. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ACS Publications. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Foreword: The Strategic Importance of 4-Alkoxypiperidines

An In-Depth Technical Guide to the Williamson Ether Synthesis of 4-Alkoxypiperidines

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division

The 4-alkoxypiperidine motif is a privileged scaffold in modern medicinal chemistry. Its prevalence in a multitude of clinically significant molecules stems from the ether linkage's ability to modulate crucial physicochemical properties. The oxygen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the attached alkyl group provides a vector for tuning lipophilicity, metabolic stability, and steric profile. Mastering the synthesis of these structures is, therefore, a core competency for any drug discovery team.

This guide provides a deep dive into the Williamson ether synthesis—a venerable yet highly relevant method for constructing the C-O bond in 4-alkoxypiperidines. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and field-tested strategies for overcoming common challenges.

Core Principles & Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3] In the context of 4-alkoxypiperidines, the reaction involves two key partners: the nucleophile, derived from 4-hydroxypiperidine, and an electrophilic alkylating agent.

The S(_N)2 Pathway: A Concerted Dance

The reaction is a single, concerted step where the alkoxide ion performs a "backside attack" on the electrophilic carbon of the alkylating agent, simultaneously displacing the leaving group.[1][2] This mechanism dictates the optimal conditions and substrate choices for a successful synthesis.

Caption: S(_N)2 Mechanism of the Williamson Ether Synthesis.

Causality Behind Experimental Choices:

-

The Nucleophile (Alkoxide Generation): 4-Hydroxypiperidine is a weak nucleophile. To drive the reaction, it must be deprotonated to its conjugate base, the far more potent alkoxide.[2][3] This is achieved using a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the alcohol, generating hydrogen gas which bubbles out of the solution, driving the equilibrium forward.[2][4]

-

The Alkylating Agent (The Electrophile): The structure of the alkylating agent is critical. The S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[2][5]

-

Primary Halides (e.g., CH(_3)I, BnBr): Ideal substrates, leading to high yields of the substitution product.[2]

-

Secondary Halides: Borderline cases. Here, the alkoxide can also act as a base, leading to a competing elimination (E2) reaction that forms an alkene. This results in a mixture of ether and alkene products.[2][6]

-

Tertiary Halides: Fail completely in this reaction, yielding only the elimination product.[2][6][7]

-

-

The Leaving Group (X): A good leaving group is a weak base that is stable on its own. The reactivity order is generally I > Br > OTs (tosylate) > OMs (mesylate) > Cl.[2]

-

The Solvent: The choice of solvent can dramatically affect the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[1][2][7] These solvents excel at solvating the counter-ion of the alkoxide (e.g., Na(_+)) but poorly solvate the alkoxide anion itself. This leaves the nucleophile "naked" and highly reactive, accelerating the S(_N)2 reaction. Protic solvents, like the parent alcohol, can be used but tend to slow the reaction by forming hydrogen bonds with the nucleophile.[1][2]

Experimental Protocol: Synthesis of N-Boc-4-methoxypiperidine

This section provides a representative, self-validating protocol. Every step is designed to ensure high conversion and minimize side reactions.

The Critical First Step: Nitrogen Protection

The piperidine nitrogen is both basic and nucleophilic. If left unprotected, it will compete with the hydroxyl group for the alkylating agent, leading primarily to undesired N-alkylation. Therefore, the nitrogen must be masked with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal with acid.[8][9]

Caption: General Experimental Workflow for Synthesis.

Methodology

-

Alkoxide Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram).

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: Cooling is essential to control the exothermic reaction between NaH and any trace moisture, and the subsequent deprotonation.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise. Effervescence (H(_2) gas) will be observed.

-

Trustworthiness: Using a slight excess of NaH ensures complete deprotonation, which is critical for driving the reaction to completion.

-

Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

-

-

Alkylation (Ether Formation):

-

Cool the reaction mixture back down to 0 °C.

-

Slowly add the alkylating agent (e.g., methyl iodide, 1.1-1.3 eq) via syringe.

-

Causality: A small excess of the alkylating agent ensures the complete consumption of the valuable alkoxide intermediate.

-

Allow the reaction to warm to room temperature and then heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkylating agent.[1][10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-alkoxypiperidine derivative.[10]

-

Challenges & Optimization Strategies

While robust, the Williamson synthesis is not without its pitfalls. A proactive understanding of potential side reactions is key to achieving high yields and purity.

Primary Challenge: S(_N)2 versus E2

The most significant competing pathway is the E2 elimination, where the alkoxide acts as a base to abstract a proton, forming an alkene instead of an ether.[6][7][10]

| Factor | Favors S(N)2 (Ether) | Favors E2 (Alkene) | Rationale |

| Alkyl Halide | Methyl > Primary | Tertiary > Secondary | Steric hindrance prevents backside attack, making proton abstraction more likely.[2] |

| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[10] |

| Alkoxide Base | Less Sterically Bulky | Sterically Bulky (e.g., t-butoxide) | A bulky base has difficulty accessing the electrophilic carbon, making it a better base than a nucleophile.[3] |

Advanced Technique: Phase-Transfer Catalysis (PTC)

For scaled-up syntheses, traditional methods using stoichiometric strong bases in anhydrous solvents can be costly and hazardous. Phase-transfer catalysis offers a greener and often more efficient alternative.[11][12]

-

Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the alkoxide (formed in an aqueous or solid phase with a simple base like NaOH or K(_2)CO(_3)) into the organic phase containing the alkyl halide.[11][13]

-

Advantages:

Caption: Troubleshooting Decision Tree for the Synthesis.

Conclusion

The Williamson ether synthesis remains a powerful and versatile tool for the construction of 4-alkoxypiperidines. Its success hinges on a rational application of its core S(_N)2 principles: careful selection of a non-hindered primary alkylating agent, complete formation of the alkoxide nucleophile under anhydrous conditions, and the use of polar aprotic solvents. By understanding the potential for competing elimination reactions and employing strategic solutions like N-protection and phase-transfer catalysis, researchers can reliably and efficiently access these valuable scaffolds for the advancement of drug discovery programs.

References

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+. (2024, June 5). Retrieved January 19, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 19, 2026, from [Link]

-

Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved January 19, 2026, from [Link]

-

Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025, March 4). Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

-

Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. (n.d.). Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry - Studylib. (n.d.). Retrieved January 19, 2026, from [Link]

-

Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025, February 27). Retrieved January 19, 2026, from [Link]

-

Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (n.d.). Retrieved January 19, 2026, from [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]

-

9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved January 19, 2026, from [Link]

-

Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Hindered ether synthesis shocked to life | C&EN Global Enterprise - ACS Publications. (2019, September 16). Retrieved January 19, 2026, from [Link]

-

Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved January 19, 2026, from [Link]

-

Protecting Groups. (n.d.). Retrieved January 19, 2026, from [Link]

-

11.1: Williamson Ether Synthesis - Chemistry LibreTexts. (2020, March 30). Retrieved January 19, 2026, from [Link]

-

Phase transfer catalysis | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). Retrieved January 19, 2026, from [Link]

-

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Protecting group - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

-

Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved January 19, 2026, from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jetir.org [jetir.org]

- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 13. Phase transfer catalysis | PPTX [slideshare.net]

The Pivotal Role of 4-Alkoxypiperidine Derivatives in Modern Drug Discovery: A Technical Guide to Their Physicochemical and Chemical Properties

For Immediate Release

A deep dive into the 4-alkoxypiperidine scaffold, a cornerstone of contemporary medicinal chemistry, reveals how subtle modifications to its structure can profoundly influence the physicochemical and chemical properties critical for therapeutic efficacy. This technical guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of these derivatives, moving beyond a superficial overview to provide actionable insights into their synthesis, characterization, and application.

The piperidine ring is a privileged scaffold, frequently incorporated into drugs targeting the central nervous system (CNS) and a wide array of other therapeutic areas.[1][2] The introduction of an alkoxy group at the 4-position provides a powerful tool for medicinal chemists to fine-tune properties such as basicity, lipophilicity, and metabolic stability, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Properties: A Quantitative Overview

The therapeutic success of a drug molecule is inextricably linked to its physicochemical properties. For 4-alkoxypiperidine derivatives, the interplay between the basicity of the piperidine nitrogen and the lipophilicity imparted by the alkoxy substituent is of paramount importance.

| Property | 4-Hydroxypiperidine (Reference) | 4-Methoxypiperidine | 4-Ethoxypiperidine | Justification & Impact |

| pKa | ~10.5 (Estimated) | 9.83 (Predicted)[3] | ~9.8 (Estimated) | The ether oxygen in 4-alkoxypiperidines is less electron-withdrawing than the hydroxyl group, leading to a slight decrease in the basicity of the piperidine nitrogen. This can influence drug-receptor interactions and aqueous solubility at physiological pH. |

| LogP | ~0.3 (Estimated) | 0.2[4] - 0.38[5] | ~0.7 (Estimated) | The addition of alkyl groups to the 4-oxy position increases lipophilicity. This can enhance membrane permeability but may also affect solubility and off-target interactions. |

| TPSA (Ų) | 32.26 | 21.26[5] | 21.26 | The replacement of the hydroxyl group with an ether linkage reduces the topological polar surface area, which can lead to improved cell permeability and oral bioavailability. |

Note: Experimental values for pKa and LogP can vary based on the specific conditions and methods used for determination. The values presented for 4-hydroxypiperidine and 4-ethoxypiperidine are estimations based on the properties of analogous structures.

Conformational Landscape: The Dance of Axial and Equatorial Preference

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the 4-alkoxy substituent, whether axial or equatorial, can significantly impact the molecule's three-dimensional shape and its ability to bind to a biological target. While bulkier substituents generally favor the equatorial position to reduce steric hindrance, the presence of polar substituents and protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer.[6] This conformational flexibility is a key feature of the 4-alkoxypiperidine scaffold, allowing it to adapt to the steric demands of various binding pockets.[7]

Synthesis and Chemical Reactivity: Building the Molecules and Understanding Their Fate

The synthesis of 4-alkoxypiperidine derivatives is most commonly achieved through the Williamson ether synthesis, a robust and versatile method.[7][8][9] This reaction involves the O-alkylation of a 4-hydroxypiperidine precursor with an appropriate alkyl halide in the presence of a base.

The chemical reactivity of 4-alkoxypiperidine derivatives is largely dictated by the nucleophilicity of the piperidine nitrogen and the metabolic stability of the overall structure.

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for further functionalization, allowing for the introduction of various substituents to modulate the compound's pharmacological properties. Common reactions include:

-

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the nitrogen is a common strategy in drug design to explore structure-activity relationships (SAR) and optimize target engagement.

-

N-Acylation: The formation of amides via N-acylation can alter the basicity and lipophilicity of the molecule, influencing its pharmacokinetic profile.

Metabolic Stability: A Critical Determinant of In Vivo Performance

The metabolic fate of 4-alkoxypiperidine derivatives is a critical consideration in drug development. A primary metabolic pathway for piperidine-containing drugs is N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[10][11] The nature of the substituent on the piperidine nitrogen can significantly influence the rate of this metabolic process.

The alkoxy group at the 4-position is generally considered to be metabolically stable. However, larger alkoxy groups may be susceptible to O-dealkylation, another P450-mediated transformation. Understanding these metabolic pathways is crucial for designing derivatives with improved in vivo stability and a longer duration of action.

The 4-Alkoxypiperidine Scaffold in Drug Discovery: Case Studies and Applications

The versatility of the 4-alkoxypiperidine scaffold is evident in its presence in a number of successful drugs and clinical candidates, particularly in the realm of CNS disorders. The ability to fine-tune lipophilicity and basicity makes this scaffold particularly well-suited for designing molecules that can effectively cross the blood-brain barrier.

For instance, derivatives of 4-alkoxypiperidines have been explored as potent ligands for dopamine and sigma receptors, which are important targets for the treatment of psychosis, pain, and neurodegenerative diseases.[12][13][14][15] The 4-alkoxy group in these molecules can play a crucial role in establishing key interactions within the receptor binding site and in modulating the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compound.

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this guide provides detailed, step-by-step methodologies for the synthesis of a representative 4-alkoxypiperidine derivative and for the determination of its key physicochemical properties.

Synthesis of 4-Methoxypiperidine via Williamson Ether Synthesis

This protocol describes the synthesis of 4-methoxypiperidine from N-Boc-4-hydroxypiperidine, followed by deprotection.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxypiperidine CAS#: 4045-24-3 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. francis-press.com [francis-press.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]

- 15. preprints.org [preprints.org]

The Piperidine Nucleus: A Cornerstone in Modern Drug Discovery - A Technical Guide to Synthesis and Application

Introduction: The Enduring Legacy of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2][3] Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged" structural motif.[4][5] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional orientations, allows for precise tuning of pharmacological properties, making it an indispensable tool for drug designers.[4][6] This guide provides an in-depth exploration of the discovery and synthesis of novel piperidine-based compounds, offering a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into the intricacies of modern synthetic methodologies, the critical role of structure-activity relationship (SAR) studies, and the ever-expanding therapeutic landscape of piperidine derivatives.

Strategic Approaches to the Synthesis of Piperidine Cores

The construction of the piperidine skeleton has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.

Classical Routes and Their Modern Refinements

Catalytic Hydrogenation of Pyridines: One of the most direct and atom-economical methods for accessing the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[4] While historically reliant on harsh conditions, modern advancements have introduced more efficient and selective catalysts. For instance, rhodium catalysts have proven effective for the hydrogenation of 3-substituted pyridines under milder conditions.[1]

Reductive Amination: This powerful C-N bond-forming reaction remains a cornerstone for piperidine synthesis, particularly for the preparation of N-substituted derivatives.[1] The condensation of a suitable dicarbonyl compound or its equivalent with a primary amine, followed by reduction of the resulting iminium ion, provides a convergent and versatile route to a wide range of piperidine analogues.

The Dawn of Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and environmentally friendly approach for the one-pot synthesis of complex, functionalized piperidines.[7][8][9] These reactions, where three or more starting materials are combined in a single step, offer significant advantages in terms of operational simplicity, time, and resource economy.[7] A notable example is the synthesis of highly functionalized piperidines through the reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes, often facilitated by catalysts such as nano-sulfated zirconia or molecular iodine.[7]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Functionalized Piperidine Derivative

-

Step 1: Reagent Preparation. In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL).

-

Step 2: Addition of Amine. To the stirred solution, add the primary amine (1 mmol).

-

Step 3: Catalyst Introduction. Introduce a catalytic amount of a suitable catalyst (e.g., nano-sulfated zirconia, 10 mol%).

-

Step 4: Reaction. Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).

-

Step 5: Work-up and Purification. Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired functionalized piperidine.

The Pursuit of Chirality: Catalytic Asymmetric Synthesis

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific.[6] Catalytic asymmetric synthesis has become the method of choice for accessing chiral piperidines with high enantioselectivity.[10][11][12][13][14]

Asymmetric [4+2] Annulation: A significant breakthrough in this area is the phosphine-catalyzed enantioselective [4+2] annulation of imines with allenes, which furnishes a variety of functionalized piperidines with excellent stereocontrol.[10][14] Chiral phosphepine catalysts have been shown to be particularly effective in this transformation.[10]

Rhodium-Catalyzed Asymmetric Carbometalation: Another powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines.[13] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[13]

Conceptual Workflow: Catalytic Asymmetric Synthesis

Caption: A simplified workflow for catalytic asymmetric synthesis.

Structure-Activity Relationship (SAR) and Drug Design

The development of novel piperidine-based drugs is heavily reliant on understanding the structure-activity relationship (SAR), which delineates how modifications to the chemical structure influence biological activity.[15][16][17][18]

Key Pharmacophoric Features: The piperidine ring can serve multiple roles within a drug molecule. It can act as a rigid scaffold to orient key functional groups, or its nitrogen atom can participate in crucial hydrogen bonding or ionic interactions with the biological target.[15] For instance, in the design of PARP-1 inhibitors, the piperidine moiety is often used to position a benzamide warhead for optimal interaction with the enzyme's active site.[19]

Modulating Physicochemical Properties: The introduction of substituents on the piperidine ring can significantly impact a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[6][18] These properties are critical for determining a drug candidate's pharmacokinetic profile and overall in vivo efficacy.

Quantitative Data Summary: SAR of Piperidinyl Piperidine Analogues as Opioid Receptor Modulators

| Modification | Target Receptor | Effect on Binding Affinity | Functional Activity | Reference |

| 2-Substitution on Indole Ring | NOP | Increased | Full Agonist | [15] |

| 3-Substitution on Indole Ring | NOP | Decreased | Partial Agonist | [15] |

| Benzylpiperidine with dual substitution | MOR/σ1R | High Affinity | Potent Antinociceptive | [15] |

The Therapeutic Promise of Piperidine-Based Compounds

The piperidine scaffold is a recurring motif in drugs targeting a wide spectrum of diseases, highlighting its therapeutic versatility.[2][3][20][21]

Oncology: Piperidine derivatives have shown significant promise as anticancer agents.[20] For example, Niraparib, a PARP inhibitor containing a piperidine ring, is used for the treatment of ovarian cancer.[13] Novel piperidine-based compounds are continuously being developed and evaluated for their antiproliferative and pro-apoptotic effects.[19]

Central Nervous System (CNS) Disorders: The piperidine nucleus is a key component of many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[2] Donepezil, used for the treatment of Alzheimer's disease, features a benzylpiperidine moiety that interacts with the catalytic site of acetylcholinesterase.[1][2]

Infectious Diseases: The antimicrobial properties of piperidine derivatives have also been extensively explored.[20] They have shown activity against a range of bacteria, fungi, and parasites.[2]

Signaling Pathway: Inhibition of PARP-1 by a Piperidine-Based Drug

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ajchem-a.com [ajchem-a.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 4-Substituted Piperidines

<

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral components in a vast number of pharmaceuticals, influencing properties such as potency, selectivity, and pharmacokinetics.[2][3] The 4-substituted piperidine motif, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates, spanning a wide range of therapeutic areas from analgesics to antivirals.[2][4][5][6] The precise determination of the three-dimensional structure of these molecules is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and ensuring the safety and efficacy of new chemical entities.

This guide provides a comprehensive overview of the modern analytical techniques and strategic workflows employed in the unambiguous structure elucidation of 4-substituted piperidines. It is intended for researchers, scientists, and drug development professionals who seek to master the intricacies of characterizing these vital chemical building blocks.

Pillar I: The Strategic Approach to Structure Elucidation

The elucidation of a novel 4-substituted piperidine's structure is a multi-faceted process that relies on the synergistic application of various analytical techniques. The general workflow can be conceptualized as a hierarchical process, moving from foundational confirmation of molecular weight and formula to the detailed mapping of atomic connectivity and, finally, the determination of stereochemistry.

Caption: A generalized workflow for the structure elucidation of 4-substituted piperidines.

Pillar II: Unraveling the Molecular Formula and Connectivity

Mass Spectrometry: The First Port of Call

High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of a 4-substituted piperidine. It provides an accurate mass measurement, allowing for the confident determination of the elemental composition and, consequently, the molecular formula.

Fragmentation Patterns: Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis.[7] The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For piperidine derivatives, characteristic fragmentation pathways include:

-

α-Cleavage: This is a dominant pathway in EI-MS, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion.[7]

-

Ring Fission: The piperidine ring can undergo cleavage, resulting in the formation of various acyclic fragment ions.[7]

-

Substituent-Driven Fragmentation: The nature of the substituent at the 4-position will heavily influence the fragmentation pattern, often leading to characteristic neutral losses.[7][8] For example, collision-induced dissociation of piperidine alkaloids has shown that the neutral loss of water or acetic acid can be a major fragmentation pathway.[8]

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Dissolve the 4-substituted piperidine sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[7]

-

Ionization Mode: Positive ion mode is typically employed due to the basicity of the piperidine nitrogen.[7]

-

Initial Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.[7]

-

MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate a fragmentation spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the atomic connectivity within the 4-substituted piperidine.[9][10]

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal neighboring protons. The chemical shifts of the protons on the piperidine ring are influenced by the nature and orientation of the 4-substituent.[11]

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the piperidine carbons, particularly C4, are highly sensitive to the nature of the substituent.[12][13][14]

2D NMR: Unveiling the Connections

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15] It is invaluable for tracing the proton connectivity within the piperidine ring and the substituent.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[15] It provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[15] It is crucial for identifying quaternary carbons and for connecting the 4-substituent to the piperidine ring.[16]

Caption: The interplay of 1D and 2D NMR experiments in determining molecular connectivity.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 4-Substituted Piperidine Ring

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| H-2, H-6 (axial) | 2.4 - 2.8 | 45 - 55 | Typically shielded relative to equatorial protons. |

| H-2, H-6 (equatorial) | 2.9 - 3.3 | 45 - 55 | Typically deshielded relative to axial protons. |

| H-3, H-5 (axial) | 1.4 - 1.8 | 25 - 35 | |

| H-3, H-5 (equatorial) | 1.8 - 2.2 | 25 - 35 | |

| H-4 | 1.5 - 3.0 | 30 - 50 | Highly dependent on the substituent. |

| C-2, C-6 | - | 45 - 55 | |

| C-3, C-5 | - | 25 - 35 | |

| C-4 | - | 30 - 50 | Highly dependent on the substituent. |

Note: These are approximate ranges and can vary significantly based on the substituent, solvent, and N-substitution.[11][13][17]

Pillar III: Defining the Three-Dimensional Architecture

Once the connectivity is established, the final and often most challenging step is to determine the stereochemistry of the 4-substituted piperidine. This involves defining the conformation of the piperidine ring and the relative and/or absolute configuration of any stereocenters.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain.[18] The substituent at the 4-position can exist in either an axial or an equatorial orientation. The preferred conformation is determined by a combination of steric and electronic factors.[19]

-